1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3O It is a derivative of propanone, featuring a chloromethyl and trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(chloromethyl)-5-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as an acid chloride or a base like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloromethyl-4-hydroxy-phenyl)-propan-1-one: Similar structure but with a hydroxyl group.
1-(3-Chloro-4-trifluoromethyl-phenyl)-2-methyl-propan-1-one: Similar structure with a trifluoromethyl group at a different position.
Biological Activity
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a chloromethyl group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C11H10ClF3O
- Molecular Weight : 250.64 g/mol
- Structural Characteristics : The trifluoromethyl group enhances lipophilicity, which may improve interactions with biological membranes and targets, while the chloromethyl group can facilitate reactivity with various biochemical pathways.
The biological activity of this compound is influenced by its structural components:
- Trifluoromethyl Group : Known to enhance metabolic stability and bioavailability, this group can significantly affect the pharmacokinetics of compounds. Studies have shown that trifluoromethylated compounds often exhibit improved potency against various biological targets, including enzymes and receptors .
- Chloromethyl Group : This functional group may act as an electrophile, allowing the compound to interact with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
Pharmacological Studies
Research indicates that compounds similar to this compound have shown promising results in various pharmacological contexts:
- Inhibition Studies : The compound's ability to inhibit specific enzymes has been explored. For instance, structural analogs have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Case Study Examples :
- A related compound with a trifluoromethyl group exhibited increased potency for inhibiting serotonin uptake compared to non-fluorinated analogs, suggesting potential applications in treating mood disorders .
- Another study highlighted the role of chlorinated compounds in enhancing selectivity and potency against monoamine oxidase B (MAO-B), relevant for neurodegenerative diseases like Alzheimer's .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one | Structure | Different positioning of trifluoromethyl group affects reactivity. |
1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one | Structure | Contains a trifluoromethylthio group, altering its biological interactions. |
Properties
Molecular Formula |
C11H10ClF3O |
---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3O/c1-2-10(16)8-3-7(6-12)4-9(5-8)11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
BDYZUMMMEDXYRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.